molecular formula C6H9AsN2O5S B1170611 (2-Amino-4-sulfamoylphenyl)arsonic acid CAS No. 1134-98-1

(2-Amino-4-sulfamoylphenyl)arsonic acid

Cat. No.: B1170611
CAS No.: 1134-98-1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfarside is a member of benzenes and a sulfonamide.

Scientific Research Applications

Coordination Complex Structures and Hydrogen Bonding

(2-Amino-4-sulfamoylphenyl)arsonic acid, also known as 4-aminophenylarsonic acid or p-arsanilic acid, finds application in the formation of coordination complex structures with alkaline earth metals like Mg, Ca, Sr, and Ba. These complexes are characterized by their unique hydrogen bonding and three-dimensional network structures, which contribute to the development of novel polymeric materials and coordination chemistry (Smith & Wermuth, 2017).

Proton-Transfer Compounds

The reaction of this compound with strong organic acids results in the formation of proton-transfer compounds. These structures, which feature the unusual 4-arsonoanilinium cation, have been explored for their potential in the development of supramolecular structures, contributing to the field of molecular engineering and design (Smith & Wermuth, 2017).

Proton-Ligand Stability in Chemistry

The proton-ligand stability constants of substituted 2-aminophenols, including this compound, have been a subject of study. This research is significant in understanding the electrostatic and resonance effects in chemistry, particularly in the field of organic and inorganic chemistry (Vartak & Menon, 1969).

Chromatographic Behavior in Analytical Chemistry

In analytical chemistry, the chromatographic behavior of aromatic amino acids, including this compound, is of interest. Research in this area contributes to the development of more efficient separation techniques in chromatography, which is crucial for analytical and bioanalytical applications (Lepri, Desideri, & Coas, 1974).

Ion Chromatography and Mass Spectrometry

The development of ion chromatography and inductively coupled plasma-mass spectrometry methods for detecting inorganic arsenic in biological samples utilizes derivatives of this compound. This research is crucial for environmental and food safety, as it allows for the detection of toxic substances in edible tissues (Conklin et al., 2012).

Environmental Chemistry and Water Systems

The compound has been studied for its reaction with smectite, forming new types of arsenic compounds, which is relevant in environmental chemistry, particularly concerning the contamination of natural water systems (Wershaw et al., 2003).

Properties

CAS No.

1134-98-1

Molecular Formula

C6H9AsN2O5S

Molecular Weight

0

Origin of Product

United States

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